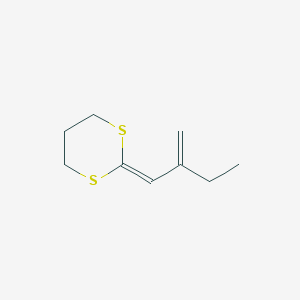

2-(2-Methylidenebutylidene)-1,3-dithiane

Description

Structure

3D Structure

Properties

CAS No. |

62209-71-6 |

|---|---|

Molecular Formula |

C9H14S2 |

Molecular Weight |

186.3 g/mol |

IUPAC Name |

2-(2-methylidenebutylidene)-1,3-dithiane |

InChI |

InChI=1S/C9H14S2/c1-3-8(2)7-9-10-5-4-6-11-9/h7H,2-6H2,1H3 |

InChI Key |

ZVJLLRHBFVTLLP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)C=C1SCCCS1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 2 Methylidenebutylidene 1,3 Dithiane and Analogues

Nucleophilic Reactivity of the Dithiane Anion Equivalent

The C2 position of the 1,3-dithiane (B146892) ring is particularly amenable to deprotonation, leading to the formation of a stabilized carbanion. This anion serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

Deprotonation and Carbanion Generation at the C2 Position of 1,3-Dithianes

The hydrogen atoms at the C2 position of 1,3-dithianes are significantly more acidic (pKa ≈ 31) than typical methylene (B1212753) protons. youtube.com This increased acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting negative charge. youtube.comorganic-chemistry.org The stability of the 2-lithio-1,3-dithiane is due to the electron back-donation from the carbanion into the vacant d-orbitals of the sulfur atoms. uwindsor.ca

Strong bases are required to effect this deprotonation. The most commonly employed base for this purpose is n-butyllithium (n-BuLi) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, typically around -30 °C. organic-chemistry.orguwindsor.ca Other strong bases like sodium hexamethyldisilazide (NaN(SiMe₃)₂) have also been utilized. vulcanchem.com The resulting 2-lithio-1,3-dithiane is a stable species that can be stored for extended periods at low temperatures. researchgate.net

The general scheme for the deprotonation of a 1,3-dithiane is presented below:

Scheme 1: Deprotonation of 1,3-DithianeThis carbanion is a powerful nucleophile and serves as an acyl anion equivalent, a concept central to the Corey-Seebach reaction. organic-chemistry.org

Electrophilic Alkylation and Acylation Reactions

Once generated, the 2-lithio-1,3-dithiane anion readily participates in reactions with a wide range of electrophiles. These reactions are fundamental to the construction of more complex carbon skeletons.

Alkylation Reactions: The dithiane anion undergoes efficient nucleophilic substitution with primary alkyl halides. organic-chemistry.org For instance, the reaction with methyl iodide proceeds via an SN2 mechanism to yield 2-alkyl-1,3-dithianes in good yields (75–85%). vulcanchem.com Arenesulfonates of primary alcohols have also been shown to be effective alkylating agents for 2-lithio-1,3-dithianes, reacting smoothly at room temperature to afford 2-alkyl derivatives in high yields. organic-chemistry.org

Acylation Reactions: The reaction of the dithiane anion with acylating agents, such as acid chlorides, provides a route to α-keto dithianes. scribd.com These reactions expand the synthetic utility of dithianes, allowing for the formation of 1,2-dicarbonyl compounds after deprotection. organic-chemistry.org

A summary of representative electrophilic reactions is provided in the following table:

| Electrophile | Product Type | Yield (%) |

| Methyl Iodide | 2-Methyl-1,3-dithiane | 75-85 |

| Primary Alkyl Halides | 2-Alkyl-1,3-dithianes | Good |

| Primary Alkyl Arenesulfonates | 2-Alkyl-1,3-dithianes | High |

| Acid Chlorides | α-Keto dithianes | Varies |

| Epoxides | β-Hydroxy dithianes | Good |

| Aldehydes/Ketones | α-Hydroxy dithianes | Good |

Conjugate Additions to Unsaturated Systems

The nucleophilic character of the 2-lithio-1,3-dithiane anion extends to its ability to participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. uwindsor.caresearchgate.net This reaction is a powerful tool for the formation of 1,4-dicarbonyl compounds or their equivalents.

The addition of the dithiane anion to an enone generates an enolate intermediate, which can then be protonated to yield the 1,4-adduct. For example, the conjugate addition of an aryl dithiane anion to 2-butenolide has been utilized in the synthesis of natural products. uwindsor.ca An organocatalytic strategy has been developed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, affording γ-nitro-β-aryl-α-keto esters with high enantiomeric excess. rsc.org This demonstrates the potential for asymmetric synthesis using dithiane-based nucleophiles.

Radical Reactivity and Photoredox Catalysis

In addition to its well-established nucleophilic reactivity, the 1,3-dithiane moiety can also engage in radical reactions, particularly under photoredox conditions. This opens up alternative pathways for functionalization that are complementary to the ionic routes.

Photoredox Radical Conjugate Addition of Dithiane-2-Carboxylate

Recent studies have explored the use of photoredox catalysis to initiate radical reactions involving dithianes. While specific details on the photoredox radical conjugate addition of dithiane-2-carboxylate are emerging, the general principle involves the single-electron oxidation or reduction of a dithiane derivative to generate a radical species. This radical can then participate in conjugate additions to electron-deficient alkenes. This approach offers a mild and often highly selective method for C-C bond formation.

Generation of C2-Centered Radicals from Dithianes

The generation of C2-centered radicals from 1,3-dithianes can be achieved through various methods. One approach involves the photodeprotection of 1,3-dithianes in the presence of a photosensitizer. Electron transfer from the dithiane to the excited sensitizer (B1316253) results in the formation of a dithiane radical cation. acs.orgnih.gov This radical cation can then undergo fragmentation or further reactions.

Studies have shown that the decay of the dithiane radical cation can proceed via C–S bond cleavage to form a distonic radical cation species. acs.orgnih.gov The subsequent reaction pathways are influenced by the reaction conditions, including the presence of oxygen. For instance, the superoxide (B77818) anion has been implicated in driving the deprotection reaction in some photolytic systems. acs.orgnih.gov These radical intermediates open up possibilities for reactions that are not accessible through the more traditional anionic chemistry of dithianes.

Mechanism of Dithiane Radical Formation and Reaction

The formation of radical species from 1,3-dithianes is a key process that unlocks a variety of synthetic transformations. Generally, dithiane radicals can be generated through photoredox catalysis or photolysis in the presence of a sensitizer. Electron transfer from the dithiane to an excited sensitizer leads to the formation of a dithiane radical cation. This intermediate can then undergo C–S bond cleavage to form a distonic radical cation. The subsequent reactions are often dependent on the specific reaction conditions and the structure of the dithiane derivative.

For instance, under photoredox conditions, 1,3-dithiane-2-carboxylic acid can be decarboxylated to generate a 1,3-dithian-2-yl radical, which can then participate in conjugate addition reactions with Michael acceptors. This process represents a formal photoredox addition of a methyl radical equivalent. The efficiency and selectivity of such radical formations are influenced by the electrochemical properties of the photocatalyst employed.

While specific studies on the radical formation from 2-(2-methylidenebutylidene)-1,3-dithiane are not extensively documented, it is plausible that the conjugated vinylidene moiety would influence the stability and subsequent reactivity of the radical intermediates. The presence of the extended π-system could facilitate the delocalization of the unpaired electron, potentially leading to different reaction pathways compared to simple alkyl-substituted dithianes. Further mechanistic investigations are required to fully elucidate the specific pathways of radical formation and reaction for this particular compound.

Cycloaddition and Cyclization Reactions

The unique electronic and structural features of this compound and its analogues make them interesting substrates for cycloaddition and cyclization reactions, offering pathways to construct five- and six-membered ring systems.

[3+2] Cycloaddition Involving Vinylidene Dithianes

The carbon-carbon double bonds within the vinylidene moiety of this compound can act as dipolarophiles in [3+2] cycloaddition reactions. These reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocyclic rings. A variety of 1,3-dipoles, such as nitrile oxides, azomethine ylides, nitrones, azides, and diazoalkanes, can potentially react with the vinylidene dithiane.

The general mechanism of a [3+2] cycloaddition involves the concerted or stepwise interaction of the 4π-electron system of the 1,3-dipole with the 2π-electron system of the dipolarophile. The regioselectivity and stereoselectivity of these reactions are governed by both steric and electronic factors, including the frontier molecular orbital (FMO) energies of the reactants.

While there is a lack of specific documented examples of this compound participating in [3+2] cycloadditions, the reactivity of similar vinylidene compounds suggests their potential in this area. For instance, reactions of vinylidenecyclopropanes, which also possess an exocyclic double bond, with various dipoles have been reported. It is anticipated that the electron-withdrawing nature of the dithiane group could influence the reactivity and selectivity of such cycloadditions. Further research in this area could open new avenues for the synthesis of novel spirocyclic and heterocyclic compounds incorporating the dithiane moiety.

Intramolecular Cyclization Pathways

The alkenyl substituent in analogues of this compound provides a handle for intramolecular cyclization reactions, leading to the formation of cyclic and polycyclic structures. Both cationic and radical-mediated cyclizations have been explored for similar systems.

An interesting example is the highly diastereoselective 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes, which yields trans-decalin structures. researchgate.net This reaction is proposed to proceed through a stepwise mechanism where the thioketal is temporarily opened by a Lewis acid like TMSOTf, initiating the cationic cyclization. researchgate.net The dithiolane then re-closes after the carbon-carbon bond formation. researchgate.net Notably, it has been observed that 2-alkenyl-1,3-dithianes are less reactive in these transformations compared to their dithiolane counterparts, highlighting the subtle influence of the ring size on reactivity.

While this example involves a cationic pathway, radical-mediated intramolecular cyclizations are also a plausible and powerful strategy. The generation of a radical at a suitable position within the molecule could trigger a cyclization event onto the vinylidene or an adjacent double bond. The regioselectivity of such radical cyclizations (e.g., endo vs. exo) would be governed by Baldwin's rules and the stability of the resulting cyclic radical intermediate.

Oxidative Transformations and Related Reaction Pathways

Oxidation of the sulfur atoms in the 1,3-dithiane ring of this compound opens up a new dimension of reactivity, leading to the formation of sulfoxides and sulfones. These oxidized derivatives exhibit altered electronic properties and can serve as versatile intermediates in organic synthesis.

Formation and Reactivity of Alkylidene Bis(sulfoxides)

The oxidation of 2-alkylidene-1,3-dithianes can be controlled to produce the corresponding mono- and bis(sulfoxides). The formation of the bis(sulfoxide), an alkylidene-1,3-dithiane-1,3-dioxide, transforms the electron-rich vinylidene dithiane into an electron-deficient Michael acceptor. This change in reactivity is due to the strong electron-withdrawing nature of the sulfoxide (B87167) groups.

These alkylidene bis(sulfoxides) are susceptible to conjugate additions by a variety of nucleophiles. This reactivity provides a valuable method for the formation of carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of these additions is of particular interest and is discussed in the following section.

Stereoelectronic Effects in Nucleophilic Additions to Oxidized Dithianes

The stereochemistry of nucleophilic additions to 2-alkylidene-1,3-dithiane-1,3-dioxides is significantly influenced by stereoelectronic effects. The preferred mode of attack of the nucleophile is dictated by the stabilization of the resulting carbanionic intermediate.

Computational studies and experimental observations have shown that the intermediate carbanion is stabilized by a hyperconjugative interaction, specifically an n -> σ* interaction between the lone pair of the carbanion and an anti-periplanar S=O bond. This interaction dictates the facial selectivity of the nucleophilic attack. For an incoming nucleophile, the attack that leads to a transition state and a subsequent carbanion with this stabilizing anti-periplanar arrangement is energetically favored. Calculations have indicated that an attack leading to a less-stabilized carbanion requires significantly more energy.

The conformation of the dithiane dioxide ring and the orientation of the sulfoxide oxygens (axial vs. equatorial) also play a crucial role. For instance, dithiolane-derived alkylidene bis(sulfoxides) with two axial S=O groups exhibit higher reactivity towards nucleophiles. This highlights the intricate interplay of steric and electronic factors in governing the reactivity and stereoselectivity of these oxidized dithiane derivatives.

The following table summarizes the reactivity profiles discussed:

| Reaction Type | Substrate/Intermediate | Key Features & Mechanistic Aspects |

| Radical Formation | Dithiane Radical Cation | Generated via photoredox catalysis or photolysis; can undergo C-S bond cleavage. |

| [3+2] Cycloaddition | Vinylidene Dithiane | Acts as a dipolarophile with 1,3-dipoles to form five-membered heterocycles. |

| Intramolecular Cyclization | 2-Alkenyl-1,3-dithiane/dithiolane | Can undergo cationic or radical-mediated cyclization to form cyclic structures; reactivity is influenced by ring size. |

| Oxidative Transformation | Alkylidene Bis(sulfoxide) | Oxidation of dithiane to bis(sulfoxide) creates a Michael acceptor. |

| Nucleophilic Addition | Oxidized Dithiane | Stereochemistry is controlled by stereoelectronic effects, specifically n -> σ* stabilization of the carbanionic intermediate. |

Rearrangements and Eliminations Involving the Dithiane Moiety

The 1,3-dithiane ring, a cornerstone of umpolung chemistry, is generally stable under a variety of reaction conditions, which contributes to its widespread use as a protecting group and a synthetic handle. uwindsor.cayoutube.com However, under specific circumstances, particularly with activation or in the presence of certain functional groups, the dithiane moiety can participate in rearrangements and elimination reactions. While detailed studies focusing solely on this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-alkylidene-1,3-dithianes and other substituted dithianes provides significant insight into the potential transformations of this compound. The conjugated exocyclic double bond system in this compound is expected to influence the reactivity of the dithiane ring. vulcanchem.com

One of the notable reactions involving the dithiane moiety in 2-alkylidene-1,3-dithiane analogues is acid-promoted electrophilic cyclization. uwindsor.ca For instance, certain 2-alkylidene-1,3-dithianes undergo cyclization in the presence of trifluoroacetic acid to form cyclic ketones. This transformation involves the dithiane sulfur atoms stabilizing an adjacent carbocation, facilitating the ring formation. uwindsor.ca

Furthermore, elimination reactions involving the dithiane ring have been observed, particularly in derivatives containing suitable leaving groups. A notable example is the β-elimination observed in 3,4;5,6-di-O-isopropylidene-N-phthaloyl-D-glucosamine propane-1,3-diyl dithioacetal. organic-chemistry.org This suggests that if the alkylidene chain of this compound were functionalized with a good leaving group, similar elimination pathways could be envisioned.

Rearrangements involving the dithiane ring itself are less common but can be induced. The Pummerer rearrangement, for example, is a well-known reaction of sulfoxides and has been applied to 1,3-dithiane-1-oxides. cardiff.ac.uk This reaction transforms the sulfoxide into an α-acyloxy thioether, effectively rearranging the dithiane moiety. While this requires prior oxidation of the sulfur atom, it demonstrates a pathway for the structural transformation of the dithiane ring.

Acid-induced rearrangements have also been systematically studied in α-hydroxy-1,3-dithianes. researchgate.net Depending on the substitution pattern, these compounds can undergo rearrangement to α-thioketones, elimination to form dithioketene ketals, or ring-opening to thiols. researchgate.net These studies underscore the role of adjacent functional groups in promoting rearrangements and eliminations of the dithiane moiety.

The following table summarizes selected examples of rearrangements and eliminations in dithiane derivatives, providing a framework for understanding the potential reactivity of this compound.

Table 1: Examples of Rearrangements and Eliminations in Dithiane Analogues

| Starting Material | Reagents and Conditions | Product(s) | Reaction Type | Yield (%) | Reference |

| 2-Alkylidene-1,3-dithiane (610) | Trifluoroacetic Acid | Cyclic Ketone (612) | Electrophilic Cyclization | 55 | uwindsor.ca |

| 2-Alkylidene-1,3-dithiane (611) | Trifluoroacetic Acid | Cyclic Ketone (613) | Electrophilic Cyclization | 76 | uwindsor.ca |

| 2-Methoxy-1,3-dithiane-1-oxide | 1. n-BuLi, Trioctylborane2. Trifluoroacetic Anhydride | Trioctylmethanol | Pummerer Rearrangement | Low | cardiff.ac.uk |

| Secondary α-hydroxy-1,3-dithianes | Acid | α-Thioketones | Rearrangement | Not specified | researchgate.net |

| Tertiary α-hydroxy-1,3-dithianes | Acid | Dithioketene Ketals | Elimination | Not specified | researchgate.net |

While direct evidence for rearrangements and eliminations of this compound is limited, the reactivity of structurally related compounds suggests that under acidic conditions or with appropriate functionalization, this compound could undergo similar transformations. The conjugated diene system is likely to play a significant role in the mechanism and outcome of such reactions, potentially leading to novel molecular architectures.

Applications of 2 2 Methylidenebutylidene 1,3 Dithiane in Complex Molecule Synthesis

Role as an Acyl Anion Equivalent (Corey-Seebach Reaction) in Natural Product Synthesis

The most prominent role of 1,3-dithianes in synthesis is as acyl anion equivalents, a concept pioneered by E.J. Corey and Dieter Seebach. researchgate.netsynarchive.comwikipedia.org The C-2 proton of a 1,3-dithiane (B146892) is acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium to form a nucleophilic carbanion. askiitians.comyoutube.com This lithiated dithiane serves as a synthetic equivalent of an acyl anion (R-C=O)⁻, a species not directly accessible in chemistry. organic-chemistry.orgbham.ac.uk This nucleophile can then react with a wide array of electrophiles, including alkyl halides, epoxides, and carbonyl compounds. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the dithiane group unmasks the carbonyl functionality, yielding ketones, aldehydes, or other carbonyl-containing structures. researchgate.netyoutube.com This powerful strategy has been widely applied in the synthesis of complex natural products, including alkaloids, terpenoids, and polyketides. researchgate.net

For a substituted derivative like 2-(2-methylidenebutylidene)-1,3-dithiane, deprotonation can potentially occur at the carbon adjacent to the sulfur atoms or at a position within the unsaturated side chain, leading to a vinylogous or homoenolate-type reactivity. This expanded reactivity profile makes it a versatile tool for carbon-carbon bond formation in intricate synthetic sequences. uwindsor.ca

Dithiane chemistry provides a robust method for the construction of carbon frameworks found in many alkaloids. organic-chemistry.org The strategy often involves the coupling of a dithiane-containing fragment with another electrophilic piece of the target molecule. After the key carbon-carbon bond is formed, the dithiane can be removed to reveal a ketone or aldehyde, or it can be reduced to a methylene (B1212753) group using reagents like Raney nickel. researchgate.net

While specific examples detailing the use of this compound in a completed alkaloid total synthesis are not prominent in the literature, the utility of related unsaturated dithianes demonstrates the potential of this approach. For instance, anions of α,β-unsaturated dithianes can react preferentially at the α-position with electrophiles like alkyl halides and aldehydes, allowing for precise chain elongation. uwindsor.ca This type of controlled bond formation is critical in the step-wise assembly of complex alkaloid skeletons. researchgate.net Oxidative deprotection methods using reagents such as bis(trifluoroacetoxy)iodobenzene are particularly useful in the late stages of alkaloid synthesis, as they are often mild enough to be compatible with sensitive functional groups present in labile alkaloids. organic-chemistry.org

The synthesis of complex terpenoids and polyketides frequently relies on the convergent assembly of several highly functionalized fragments. uni-hannover.denih.govnih.gov Dithiane-based coupling strategies are exceptionally well-suited for this purpose. The lithiated dithiane, acting as a linchpin, can unite two or more electrophilic fragments in a highly controlled manner. researchgate.netacs.org

A powerful extension of this methodology is the use of 2-silyl-1,3-dithianes in multicomponent coupling reactions. This approach has been applied to construct key fragments of complex polyketides like the spongistatins. uwindsor.ca In these syntheses, a silylated dithiane is sequentially bis-alkylated with different epoxides in a one-pot procedure, rapidly building a complex carbon chain with multiple stereocenters. uwindsor.ca The dithiane serves as a robust connector, and its eventual hydrolysis reveals a crucial carbonyl group for further transformations or cyclizations. The conjugated system in this compound offers the potential for Michael-type additions, which could be strategically employed in the synthesis of polyketide chains where 1,4- or 1,6-dicarbonyl relationships are required. uwindsor.ca

Achieving stereocontrol is a central challenge in complex molecule synthesis. Dithiane anions have been instrumental in developing stereocontrolled methods for assembling advanced molecular fragments. acs.org One-flask, multicomponent linchpin coupling protocols have been designed where the reaction of a dithiane anion with electrophiles like terminal epoxides and vinyl epoxides proceeds with high efficiency and stereocontrol. acs.org

The steric bulk of the dithiane anion itself can influence the stereochemical outcome of a reaction. For example, in reactions with vinyl epoxides, sterically unencumbered dithiane anions typically yield Sₙ2 adducts, whereas more sterically hindered anions favor Sₙ2' adducts. acs.org This selectivity allows chemists to control the regiochemistry and stereochemistry of the newly formed carbon-carbon bond. Such controlled fragment couplings are invaluable for building stereochemically dense regions of natural products, where the precise orientation of multiple functional groups is essential for biological activity. nih.gov

Construction of Diverse Carbon Skeletons and Functional Groups

Beyond its role as a masked carbonyl, the this compound scaffold is a versatile building block for a variety of molecular structures. beilstein-journals.orgnih.gov Its unique combination of a dithioacetal and a conjugated diene system allows for a range of chemical transformations, leading to the synthesis of substituted heterocycles and a variety of carbonyl compounds.

The dithiane moiety can serve as a precursor for various heterocyclic systems. A notable application is in the synthesis of substituted furans. nih.govresearchgate.net In one established method, γ-dithianyl substituted carbonyl compounds are treated with reagents like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF). nih.gov This reagent smoothly generates a thionium (B1214772) ion intermediate, which then undergoes cyclization onto the tethered carbonyl group. A subsequent elimination step affords multi-substituted 2-thiofurans in good yields. nih.gov This strategy highlights how the dithiane can be transformed from a carbonyl surrogate into an integral part of a new heterocyclic ring.

The furan (B31954) ring is a common motif in natural products, particularly terpenoids. researchgate.netacs.org Methodologies that use dithianes as starting materials provide a valuable alternative to classical methods like the Paal-Knorr synthesis, which often requires less accessible 1,4-dicarbonyl precursors. researchgate.netorganic-chemistry.org The reactivity of the dithiane opens pathways to functionalized furans that can be further elaborated into more complex targets. While specific protocols for converting this compound into pyrroles or oxazolines are less common, the general reactivity of the dithiane carbanion allows for the introduction of nitrogen-containing electrophiles, which could serve as precursors to these N-heterocycles.

A primary function of the 1,3-dithiane group is to serve as a protected form of a carbonyl, which can be revealed at a suitable stage in a synthesis. bham.ac.ukorganic-chemistry.org The conversion of the dithiane back to the corresponding carbonyl group is a crucial step known as deprotection or hydrolysis. youtube.com

A variety of reagents have been developed for this transformation, reflecting the stability of the dithioacetal group. Classic methods often use mercury(II) salts, such as mercuric chloride (HgCl₂), in an aqueous acidic solution. askiitians.comyoutube.comaskfilo.com However, due to the toxicity of mercury compounds, numerous alternative methods have been developed. Oxidative hydrolysis using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) provides a milder and more environmentally benign option. acs.org Other effective reagents include bis(trifluoroacetoxy)iodobenzene and systems based on iodine in combination with an oxidant. organic-chemistry.org

Table of Dithiane-Based Synthetic Transformations

| Transformation Category | Reagents & Conditions | Resulting Functional Group/Structure | Ref. |

| Acyl Anion Formation | n-BuLi, THF, -30 °C to -20 °C | 2-Lithio-1,3-dithiane (Nucleophile) | organic-chemistry.orgaskiitians.com |

| Alkylation/Coupling | Lithiated dithiane + R-X, Epoxides, or RCHO | Alkylated/coupled dithiane intermediate | wikipedia.orgacs.org |

| Deprotection (Hydrolysis) | HgCl₂, H₂O/Acid | Ketone or Aldehyde | youtube.comaskfilo.com |

| Deprotection (Oxidative) | N-Bromosuccinimide (NBS) or I₂/H₂O₂ | Ketone or Aldehyde | organic-chemistry.orgacs.org |

| Heterocycle Formation | γ-Dithianyl ketone + DMTSF | 2-Thiofuran | nih.gov |

| Reduction to Methylene | Raney Nickel (Ra-Ni) | -CH₂- group | researchgate.net |

Strategies for C-C Bond Formation and Homologation

The 1,3-dithiane moiety is a cornerstone of "umpolung" or polarity inversion chemistry, a concept developed by E.J. Corey and D. Seebach. organic-chemistry.org Typically, a carbonyl carbon is electrophilic. However, when converted to a 1,3-dithiane, the proton at the C2 position becomes acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate a nucleophilic carbanion. organic-chemistry.orgquimicaorganica.orgyoutube.com This lithiated dithiane serves as a masked acyl anion, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds. organic-chemistry.orgyoutube.com

This fundamental reactivity is extended to ketene (B1206846) dithioacetals like this compound. The conjugated system offers multiple potentially acidic protons that can be selectively removed to generate a nucleophile for subsequent reactions. Deprotonation can lead to vinylic or allylic anions, which then react with electrophiles such as alkyl halides, epoxides, aldehydes, and ketones. organic-chemistry.orguwindsor.ca This sequence effectively adds a new carbon chain to the dithiane scaffold.

A key application of this chemistry is in homologation reactions, where a carbon chain is extended by one or more atoms. Ketene dithioacetals are excellent reagents for one-carbon homologation of aldehydes and ketones. In a typical sequence, a Horner-Wadsworth-Emmons type reagent, such as diethyl (1,3-dithian-2-yl)phosphonate, reacts with a carbonyl compound to form a 2-alkylidene-1,3-dithiane. Subsequent hydrolysis of the dithiane moiety unmasks the latent functionality, leading to the formation of homologous carboxylic acids or esters. This strategy provides a reliable method for chain extension in the synthesis of complex molecules. acs.org

Table 1: Electrophiles Used in C-C Bond Formation with Lithiated Dithianes

| Electrophile Class | Specific Example | Product Type |

| Alkyl Halides | Ethyl Iodide | 2-Ethyl-1,3-dithiane |

| Aldehydes | Acetaldehyde | α-Hydroxy ketone precursor |

| Ketones | Acetone | α-Hydroxy ketone precursor |

| Epoxides | Ethylene Oxide | β-Hydroxy ketone precursor |

| Acid Chlorides | Acetyl Chloride | 1,2-Diketone precursor |

| Nitriles | Acetonitrile | 1,2-Diketone precursor |

Strategic Use as a Masked Functional Group (Excluding Deprotection Specifics)

The 1,3-dithiane group is widely recognized as a robust protecting group for carbonyl compounds, stable under both acidic and basic conditions. researchgate.net Its primary strategic use is to mask the electrophilic nature of a carbonyl carbon, allowing other transformations to be carried out elsewhere in the molecule without interference. The dithiane can then be converted back to the carbonyl group when needed, although the specifics of deprotection are outside the scope of this section. This "masked carbonyl" concept is fundamental to its utility in multistep synthesis. organic-chemistry.org

While the most common transformation of a dithiane is its conversion back to a parent carbonyl, its utility extends beyond that of a simple protecting group. The dithiane moiety itself can be transformed into other functional groups, thereby serving as a versatile synthetic intermediate.

The unique reactivity of ketene dithioacetals, such as this compound, makes them powerful components in tandem or cascade reactions. In these sequences, the ketene dithioacetal can act as a multi-carbon synthon, participating in a series of bond-forming events in a single pot. This approach rapidly builds molecular complexity from simple starting materials.

Several cycloaddition and cycloaromatization strategies have been developed that leverage the electrophilic and nucleophilic nature of ketene dithioacetals:

[4C + 2C] Cyclization: α-Acetyl-α-oxo ketene dithioacetals can serve as four-carbon synthons in reactions with two-carbon components like acrylonitrile. In the presence of a base, a tandem sequence of Michael addition, nucleophilic cyclization, and a second Michael addition occurs to produce highly substituted cyclohexenones. tandfonline.com

[5C + 1C] Cycloaromatization: α-Alkenoyl ketene dithioacetals can act as five-carbon synthons. When reacted with a one-carbon component such as nitroethane in the presence of a base like DBU, they undergo a tandem Michael addition/cyclization/aromatization sequence to yield ortho-acylphenols. acs.org This reaction has been adapted to run in water, offering an environmentally friendly route to phenolic compounds. acs.org

[3 + 3] Cycloaromatization: In this strategy, the ketene dithioacetal acts as a 1,3-dielectrophilic partner. It reacts with ketone enolates, which serve as 1,3-dianion equivalents, to construct six-membered rings. This base-mediated process affords functionalized 3-hydroxy biaryls and related phenolic systems. nih.gov

Table 2: Tandem Reactions Involving Ketene Dithioacetal Synthons

| Tandem Strategy | Dithioacetal Synthon | Partner Synthon | Product Class |

| [4C + 2C] Cyclization | α-Acetyl-α-oxo ketene dithioacetal | Acrylonitrile | Polysubstituted cyclohexenones |

| [5C + 1C] Cycloaromatization | α-Alkenoyl ketene dithioacetal | Nitroethane | ortho-Acylphenols |

| [3 + 3] Cycloaromatization | α-Aroyl ketene dithioacetal | Ketone enolate | 3-Hydroxy biaryls |

Recent Advances and Emerging Synthetic Utilities

Research continues to uncover novel applications for 2-alkylidene-1,3-dithianes, expanding their role in organic synthesis beyond traditional applications.

One emerging area is in materials science and polymer chemistry. Ketene dithioacetals have been incorporated as functional monomers in tandem multicomponent polymerization reactions. This allows for the synthesis of polymers containing the ketene dithioacetal unit in the backbone. These polymers exhibit tailored degradation properties; for instance, they can be selectively cleaved by reagents like cysteamine, which reacts with the dithioacetal moiety. This controlled degradability is a highly sought-after feature for developing advanced materials. acs.org

In the field of asymmetric synthesis, dithiane-derived synthons are being employed in organocatalytic reactions. For example, S-(2,2,2-trifluoroethyl) 1,3-dithiane-2-carbothioate has been used as an acyl anion equivalent in the highly enantioselective Michael addition to enones. researchgate.net Promoted by chiral quinine-derived catalysts, this reaction produces highly functionalized products with excellent stereocontrol, demonstrating the compatibility of dithiane chemistry with modern catalytic methods. researchgate.net

Furthermore, the development of green and sustainable methodologies is a major focus. The successful implementation of tandem cycloaromatization reactions involving ketene dithioacetals in water highlights the move towards more environmentally benign synthetic protocols. acs.org These advances underscore the enduring and evolving utility of this compound and related compounds as versatile and powerful tools for the construction of complex molecules.

Spectroscopic and Computational Analysis of 2 2 Methylidenebutylidene 1,3 Dithiane and Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools in chemical analysis, providing detailed information about molecular structure, bonding, and functional groups. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy allows for a comprehensive structural assignment. For crystalline derivatives, X-ray crystallography provides definitive solid-state structural data.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic compounds in solution. auremn.org.br Through the analysis of ¹H and ¹³C NMR spectra, it is possible to map the carbon-hydrogen framework, determine the connectivity of atoms, and deduce stereochemical relationships.

For 2-(2-Methylidenebutylidene)-1,3-dithiane, the ¹H NMR spectrum is expected to show distinct signals for the protons of the dithiane ring, the ethyl group, the vinylic protons of the butylidene chain, and the terminal methylidene protons. The protons on the dithiane ring typically appear as complex multiplets due to the ring's conformational dynamics, usually adopting a chair conformation. acs.org The chemical shifts of the methylene (B1212753) protons adjacent to the sulfur atoms (C4 and C6) are expected in the range of δ 2.8-3.1 ppm, while the C5 methylene protons would appear further upfield around δ 1.8-2.1 ppm.

The vinylic proton of the butylidene moiety (=CH-CH₂) would likely resonate around δ 5.5-6.0 ppm, with its chemical shift and coupling constants providing insight into the (E/Z) configuration of the double bond. The terminal methylidene protons (=CH₂) are expected to appear as two distinct signals in the δ 4.8-5.2 ppm region.

In the ¹³C NMR spectrum, the quaternary carbon of the ketene (B1206846) dithioacetal (C2) would be a key signal, typically appearing significantly downfield. The carbons of the dithiane ring (C4, C5, C6) would resonate in the aliphatic region, while the sp² hybridized carbons of the exocyclic double bond system would be found in the δ 110-150 ppm range. Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be employed to definitively assign all proton and carbon signals and confirm the atomic connectivity. ipb.pt

Predicted NMR Data for this compound

This interactive table provides predicted chemical shift ranges based on analogous structures.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Dithiane C2 | - | 125-135 |

| Dithiane C4, C6 | 2.8-3.1 (m) | 29-32 |

| Dithiane C5 | 1.8-2.1 (m) | 24-26 |

| =C(CH₂CH₃)CH= | - | 140-150 |

| =CH-CH₂CH₃ | 5.5-6.0 (t) | 120-128 |

| -CH₂CH₃ | 2.0-2.3 (q) | 22-25 |

| -CH₂CH₃ | 1.0-1.2 (t) | 12-15 |

| =C=CH₂ | - | 135-145 |

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. aip.org For this compound (C₉H₁₄S₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺•).

Electron Ionization (EI) is a common MS technique that causes extensive fragmentation, providing a unique "fingerprint" for the molecule that is valuable for structural elucidation. chemguide.co.uklibretexts.org The fragmentation pattern of this compound is expected to be governed by the stability of the resulting carbocations and radical species.

Key fragmentation pathways would likely include:

Cleavage of the dithiane ring: Loss of entities such as CH₂S or C₃H₆S.

Loss of the alkyl side chain: Cleavage of the C-C bond between the dithiane ring and the exocyclic double bond, or fragmentation of the butylidene group itself, leading to the loss of ethyl (•CH₂CH₃) or methyl (•CH₃) radicals.

Retro-Diels-Alder type reactions: A characteristic fragmentation for cyclic systems, which could lead to the expulsion of propene or thioformaldehyde.

The resulting mass spectrum would show a prominent molecular ion peak and a series of fragment ion peaks, the analysis of which helps to piece together the molecular structure. libretexts.org

Predicted Key Mass Spectrometry Fragments

This interactive table outlines the expected major fragments and their mass-to-charge ratios (m/z).

| m/z Value | Proposed Fragment Identity | Comments |

|---|---|---|

| 186 | [C₉H₁₄S₂]⁺• | Molecular Ion (M⁺•) |

| 157 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 129 | [M - C₄H₇]⁺ | Cleavage of the side chain |

| 106 | [C₄H₆S₂]⁺• | Dithiane ring fragment |

| 87 | [C₃H₇S]⁺ | Fragment from ring cleavage |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would provide clear evidence for its key structural features.

The most characteristic absorptions would include:

C=C Stretching: The presence of the two double bonds in the exocyclic chain would give rise to one or more sharp absorption bands in the region of 1600-1680 cm⁻¹. Conjugation between the double bonds would typically lower the frequency.

C-S Stretching: The carbon-sulfur bonds of the dithiane ring produce weak to medium absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

C-H Stretching: Signals just above 3000 cm⁻¹ would correspond to the sp² C-H bonds of the vinylic and methylidene groups. Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the dithiane ring and the ethyl group.

=C-H Bending: Out-of-plane bending vibrations for the terminal methylidene group (=CH₂) are expected to produce a strong band near 900 cm⁻¹.

Predicted Infrared Absorption Frequencies

This interactive table summarizes the expected vibrational frequencies for the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3080-3010 | =C-H | Stretching |

| 2960-2850 | C-H (sp³) | Stretching |

| 1650-1600 | C=C | Stretching |

| 1465-1450 | -CH₂- | Bending (Scissoring) |

| 900-880 | =CH₂ | Bending (Out-of-plane) |

While a crystal structure for this compound is not available, X-ray crystallography of related dithiane derivatives provides invaluable insight into the expected solid-state conformation. nih.gov Studies on various 2-substituted 1,3-dithianes consistently show that the six-membered ring adopts a stable chair conformation. nih.gov

In a hypothetical crystal structure of the title compound, one would expect to find:

Chair Conformation: The dithiane ring would be non-planar, adopting a chair geometry to minimize steric and torsional strain.

Bond Lengths and Angles: The C-S bond lengths are typically around 1.81 Å, and the C-C bond lengths within the ring are consistent with standard sp³-sp³ bonds (~1.53 Å). The bond angles within the ring would deviate slightly from the ideal tetrahedral angle of 109.5° due to the presence of the larger sulfur atoms.

Exocyclic Geometry: The geometry around the exocyclic C=C double bonds would be essentially planar. The crystal structure would definitively establish the (E/Z) configuration of the butylidene double bond.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be dictated by weak van der Waals forces and potentially C-H···S hydrogen bonds.

Theoretical and Computational Studies of Dithiane Systems

Computational chemistry offers a powerful complement to experimental data, providing insights into molecular structure, stability, and electronic properties that can be difficult to measure directly. riken.jp

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For dithiane systems, DFT calculations can accurately predict a range of properties.

Conformational Analysis: DFT can be used to calculate the relative energies of different conformers of the 1,3-dithiane (B146892) ring, such as the chair and various twist-boat forms. For the parent 1,3-dithiane, calculations confirm that the chair conformer is significantly more stable than the twist conformers. acs.org The introduction of the bulky 2-(2-methylidenebutylidene) substituent is expected to further stabilize the chair conformation.

Geometric Parameters: Optimized geometries from DFT calculations provide predictions of bond lengths, bond angles, and dihedral angles that are typically in excellent agreement with experimental data from X-ray crystallography.

Electronic Properties: DFT allows for the visualization and energy calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is likely to be localized on the electron-rich dithioacetal and conjugated π-system, while the LUMO would be the corresponding π* antibonding orbital.

Spectroscopic Prediction: DFT methods can be used to simulate IR and NMR spectra. Calculated vibrational frequencies can aid in the assignment of experimental IR bands, and computed NMR chemical shifts can help confirm structural assignments made from experimental spectra.

These computational studies provide a deeper understanding of the molecule's intrinsic properties and can be used to predict its behavior in chemical reactions. rsc.orgarxiv.org

Conformational Analysis and Energy Minimization Studies

The conformational landscape of 1,3-dithiane and its derivatives has been a subject of significant interest in computational and theoretical chemistry. The 1,3-dithiane ring, a six-membered heterocycle, predominantly adopts a chair conformation, which is energetically more favorable than boat or twist-boat conformations. This preference is primarily attributed to the minimization of torsional and steric strain.

Computational studies, often employing ab initio molecular orbital theory and density functional theory (DFT), have been instrumental in quantifying the energetic differences between various conformers. For the parent 1,3-dithiane, the chair conformation is the global minimum on the potential energy surface. The energy difference (ΔE) between the chair and the 2,5-twist conformer has been calculated to be approximately 4.24 kcal/mol at the HF/6-31G(d) level of theory. acs.org The chair-1,4-twist free energy difference (ΔG) is reported to be 4.42 kcal/mol, while the chair-2,5-twist ΔG is 4.27 kcal/mol. acs.org

The introduction of a substituent at the 2-position, such as the 2-methylidenebutylidene group in this compound, is expected to significantly influence the conformational equilibrium. The bulky and planar nature of the methylidenebutylidene substituent will likely introduce steric interactions that could affect the geometry of the dithiane ring. While specific energy minimization studies for this compound are not extensively available in the reviewed literature, general principles of conformational analysis of 2-substituted 1,3-dithianes can be applied.

The substituent at the 2-position can occupy either an axial or an equatorial position in the chair conformation. For most alkyl and aryl substituents, the equatorial position is favored to minimize 1,3-diaxial interactions. However, the exocyclic double bond in this compound introduces a unique conformational constraint. The planarity of the C=C bond will influence the orientation of the entire substituent. Energy minimization studies would be crucial to determine the most stable rotamer of the 2-methylidenebutylidene group relative to the dithiane ring and to quantify the energetic preference for its orientation.

The following table summarizes the calculated relative energies of different conformers for the parent 1,3-dithiane molecule based on computational studies.

| Conformer | Method | Relative Energy (kcal/mol) | Reference |

| Chair | HF/6-31G(d) | 0.00 | acs.org |

| 2,5-Twist | HF/6-31G(d) | 4.24 | acs.org |

| 1,4-Twist | HF/6-31G(d) | 4.72 | acs.org |

| 1,4-Boat (TS) | HF/6-31G(d) | 5.53 | figshare.com |

| 2,5-Boat (TS) | B3LYP/6-311+G(d,p) | 5.42 | figshare.com |

TS: Transition State

Transition State Calculations for Reaction Pathway Elucidation

Transition state calculations are a powerful computational tool for elucidating the mechanisms of chemical reactions. By locating the transition state structure on the potential energy surface and calculating its energy, chemists can gain insights into reaction barriers, kinetics, and the stereochemical outcomes of reactions. For derivatives of 1,3-dithiane, which are synthetically valuable as acyl anion equivalents, understanding their reaction pathways is of paramount importance. youtube.com

A key reaction of 2-substituted 1,3-dithianes involves the deprotonation at the C2 position to form a 2-lithio-1,3-dithiane, which is a potent nucleophile. uwindsor.ca The subsequent reaction of this nucleophile with various electrophiles, such as alkyl halides, is a fundamental carbon-carbon bond-forming reaction. Transition state calculations for the reaction of 2-lithio-1,3-dithiane with alkyl halides have suggested an SN2 mechanism. These calculations would typically model the approach of the electrophile to the nucleophilic carbon of the dithiane anion, the breaking of the carbon-halogen bond, and the formation of the new carbon-carbon bond.

While specific transition state calculations for reactions involving this compound were not found in the surveyed literature, general findings for simpler 2-substituted 1,3-dithianes can provide valuable insights. For instance, the stereochemical outcome of reactions at the C2 position is often influenced by the conformation of the dithiane ring in the transition state. The axial or equatorial approach of the electrophile can lead to different diastereomeric products, and the relative energies of the corresponding transition states will determine the product distribution.

Intrinsic Reaction Coordinate (IRC) calculations can be employed to connect a transition state to the corresponding reactant and product minima on the potential energy surface, confirming that the located transition state indeed corresponds to the reaction of interest. acs.org For the parent 1,3-dithiane, IRC calculations have been used to map the interconversion pathways between the chair and twist conformers, passing through well-defined transition states. acs.org Similar computational strategies could be applied to elucidate the reaction mechanisms of this compound with various electrophiles.

The following table outlines the key aspects that would be investigated in transition state calculations for a representative reaction of a 2-lithio-1,3-dithiane derivative.

| Parameter Investigated | Computational Method | Significance |

| Geometry of the Transition State | DFT (e.g., B3LYP) with a suitable basis set | Provides the three-dimensional arrangement of atoms at the peak of the reaction barrier. |

| Activation Energy (ΔE‡) | Calculation of the energy difference between the transition state and the reactants | Determines the theoretical rate of the reaction; a lower activation energy implies a faster reaction. |

| Imaginary Frequency | Frequency calculation at the transition state geometry | A single imaginary frequency confirms that the structure is a true first-order saddle point. |

| Reaction Pathway | Intrinsic Reaction Coordinate (IRC) calculations | Confirms the connection between the transition state and the reactants and products. |

Quantitative Structure-Activity Relationships (QSAR) in Dithiane-based Scaffolds (if applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and chemical toxicology, aiming to correlate the chemical structure of compounds with their biological activity or a particular property, such as reactivity. These models are typically expressed as mathematical equations that relate one or more molecular descriptors to the activity of interest.

In the context of dithiane-based scaffolds, QSAR studies have been more commonly applied to predict biological activities rather than chemical reactivity. For instance, some studies have explored the antispasmodic potential of 1,3-dithiole derivatives, a related class of sulfur-containing heterocycles. mdpi.com However, the application of QSAR specifically to predict the reactivity of 2-substituted 1,3-dithianes is not a widely documented area of research in the available literature.

The reactivity of this compound and its derivatives is primarily centered around the nucleophilicity of the C2 carbanion (after deprotonation) and the electrophilic nature of the exocyclic double bonds. A hypothetical QSAR study on the reactivity of a series of 2-substituted 1,3-dithianes could involve the following steps:

Dataset Assembly: A series of 2-substituted 1,3-dithianes with varying substituents would be synthesized or computationally designed.

Reactivity Measurement: A specific reaction, such as the reaction with a standard electrophile, would be carried out, and the reaction rate or yield would be measured as the dependent variable.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These could include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the measured reactivity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

While no specific QSAR models for the reactivity of dithiane-based scaffolds were identified, the principles of QSAR could certainly be applied. For example, electronic descriptors would likely be significant in predicting the nucleophilicity of the C2 carbanion, with electron-donating groups on the substituent potentially increasing reactivity and electron-withdrawing groups decreasing it. Steric descriptors would be important in accounting for the accessibility of the reactive center to the electrophile.

The table below illustrates the types of molecular descriptors that could be relevant in a QSAR study on the reactivity of dithiane derivatives.

| Descriptor Type | Example Descriptors | Potential Influence on Reactivity |

| Electronic | HOMO Energy, LUMO Energy, Partial Atomic Charges, Dipole Moment | Higher HOMO energy of the carbanion would correlate with increased nucleophilicity. Lower LUMO energy of the electrophilic centers would enhance reactivity towards nucleophiles. |

| Steric | Molar Volume, Surface Area, Ovality, Sterimol Parameters | Increased steric bulk around the reactive site could hinder the approach of reactants, leading to lower reactivity. |

| Topological | Molecular Connectivity Indices, Wiener Index, Balaban Index | These descriptors encode information about the size, shape, and branching of the molecule, which can indirectly influence reactivity. |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Thermodynamic stability of reactants and products can influence the overall reaction equilibrium and, in some cases, the reaction rate. |

Future Directions and Unexplored Avenues in 2 2 Methylidenebutylidene 1,3 Dithiane Research

Development of Novel Catalytic Systems for Dithiane Functionalization

The functionalization of the 2-(2-Methylidenebutylidene)-1,3-dithiane scaffold is an area ripe for exploration with modern catalytic methods. While traditional dithiane chemistry often relies on stoichiometric lithiation, future research will likely focus on more efficient and selective catalytic approaches.

Transition Metal Catalysis: Cross-coupling reactions catalyzed by transition metals like palladium, rhodium, and copper could enable the introduction of a wide range of substituents. For instance, palladium-catalyzed cross-coupling reactions have been described for 2-aryl-1,3-dithianes, which act as polarity-reversed transmetalation reagents. fu-berlin.de Future work could adapt these methods to the vinylogous positions of this compound, allowing for the synthesis of complex conjugated systems. Furthermore, rhodium(III)-catalyzed C(sp³)–H amidation, using the dithiane as a directing group, has been reported for alkyl dithianes. rsc.orgcardiff.ac.ukorganic-chemistry.org Investigating analogous C–H activation strategies on the butylidene chain of the target molecule could provide a direct route to functionalized derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions. This approach has been successfully used to generate dithianyl radicals for remote C(sp³)–H functionalization and for the rearrangement of dithianes via C–S bond cleavage. uwindsor.cadtic.milnih.govntu.edu.tw Applying these principles to this compound could lead to novel radical-mediated cycloadditions, conjugate additions, or C–H functionalization reactions, taking advantage of the extended π-system. An iridium(III) phenyl-tetrazole complex, for example, has been shown to catalyze the photoredox-mediated conjugate addition of a 1,3-dithiane (B146892) radical to Michael acceptors. semanticscholar.org

Organocatalysis: Organocatalysis provides a metal-free alternative for asymmetric transformations. Chiral amines, thioureas, and phosphoric acids could be employed to catalyze stereoselective additions to the conjugated diene system of this compound. For instance, organocatalytic methods have been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes, demonstrating the potential for asymmetric functionalization of the dithiane ring itself. nih.govntu.edu.tw Exploring similar strategies for conjugate additions to the exocyclic double bond of the target molecule is a promising avenue.

| Catalytic Approach | Potential Application for this compound | Key Catalyst Classes |

| Transition Metal Catalysis | Cross-coupling at vinylogous positions, C-H functionalization of the butylidene chain. | Palladium, Rhodium, Copper |

| Photoredox Catalysis | Radical cycloadditions, conjugate additions, remote C-H functionalization. | Iridium complexes, Ruthenium complexes, Organic dyes |

| Organocatalysis | Enantioselective conjugate additions, Diels-Alder reactions. | Chiral amines, Thioureas, Brønsted acids |

Enantioselective and Diastereoselective Transformations

The presence of multiple reactive sites in this compound, including the conjugated diene and the dithiane ring, makes it an excellent candidate for the development of new enantioselective and diastereoselective reactions.

Future research could focus on several key areas:

Asymmetric Cycloadditions: The conjugated diene system is primed for participation in stereoselective cycloaddition reactions, such as the Diels-Alder reaction. The use of chiral Lewis acids or organocatalysts could control the facial selectivity of the diene, leading to the formation of complex cyclic structures with multiple stereocenters. researchgate.netslideshare.net

Stereoselective Conjugate Additions: Nucleophilic addition to the Michael acceptor system of the molecule could be rendered stereoselective through the use of chiral catalysts or reagents. Organocatalysis, in particular, has shown great promise in catalyzing the asymmetric Michael addition of various nucleophiles to α,β-unsaturated systems. uc.pt

Oxidation of Sulfur Atoms: The two sulfur atoms of the dithiane ring can be oxidized to sulfoxides and sulfones, introducing new chiral centers. Highly enantioselective methods for the oxidation of ketene (B1206846) dithioacetals to trans bis-sulfoxides have been reported, utilizing Sharpless-type asymmetric oxidation conditions. uwindsor.cadtic.milsemanticscholar.org These chiral sulfoxides can then act as powerful chiral auxiliaries, directing the stereochemical outcome of subsequent reactions.

Umpolung Reactions with Chiral Electrophiles: The reaction of the lithiated dithiane precursor with chiral electrophiles, such as chiral N-phosphonyl imines, can produce α-amino 1,3-dithianes with high diastereoselectivity. fu-berlin.de Adapting this umpolung strategy to generate the this compound core could provide a route to chiral derivatives.

Applications in Material Science and Supramolecular Chemistry

The unique electronic and structural features of this compound suggest its potential as a building block for novel materials. Organosulfur compounds are known to have interesting electronic properties and can be incorporated into polymers and self-assembling systems. cardiff.ac.ukucl.ac.uk

Polymer Science: The diene functionality of the molecule could be utilized in polymerization reactions. For example, it could act as a monomer in Diels-Alder polymerizations or be incorporated into copolymers to introduce specific functionalities. The sulfur atoms in the dithiane ring could enhance the refractive index of the resulting polymers, a desirable property for optical materials. ijrpc.com Furthermore, the dithiane moiety can be a precursor to conductive polymers like polythiophenes. chemrxiv.org

Supramolecular Chemistry: The dithiane ring can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which could be exploited in the design of self-assembling systems. nsf.gov The rigid dithiane ring combined with the flexible butylidene chain could lead to the formation of interesting supramolecular architectures like nanotubes or vesicles. The sulfur atoms can also coordinate to metal ions, opening up possibilities for the creation of coordination polymers and metal-organic frameworks.

Bio-inspired Synthetic Approaches

Nature is a master of complex molecule synthesis, and bio-inspired approaches can provide novel and efficient routes to target molecules. researchgate.netkyoto-u.ac.jpyoutube.com Dithianes are not commonly found in primary metabolic pathways, but organosulfur compounds are abundant in nature, often possessing potent biological activities. scribd.com

Future research could explore enzymatic or biomimetic strategies for the synthesis of this compound and its derivatives. For instance, enzymes involved in the biosynthesis of sulfur-containing natural products, such as those found in garlic (Allium sativum), could be investigated for their potential to catalyze the formation of the dithiane ring or the installation of the unsaturated side chain. organic-chemistry.orgnih.gov While the direct enzymatic synthesis of a non-natural compound like this is challenging, understanding the enzymatic logic of C-S bond formation could inspire the design of new biomimetic catalysts. rsc.orgnih.gov The synthesis of natural products often involves the use of dithiane intermediates, suggesting that nature's synthetic strategies can be harnessed for the construction of such moieties. uwindsor.canih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and functionalization of this compound could be significantly advanced by the adoption of modern technologies like flow chemistry and automated synthesis.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to handle reactive intermediates. uc.pt The synthesis of ketene dithioacetals often involves reactive intermediates and strong bases, making it well-suited for a flow chemistry approach. cardiff.ac.ukucl.ac.uk A flow process could allow for the safe and scalable in situ generation of the lithiated 1,3-dithiane precursor followed by immediate reaction to form the target molecule, minimizing decomposition and side reactions.

Automated Synthesis and High-Throughput Experimentation: Automated synthesis platforms can accelerate the discovery of new reactions and the optimization of reaction conditions. fu-berlin.desynplechem.comnih.gov High-throughput experimentation (HTE) could be used to rapidly screen a wide range of catalysts, solvents, and other reaction parameters for the functionalization of this compound. youtube.comacs.orgnih.gov This would be particularly valuable for exploring the novel catalytic systems discussed in section 6.1. The combination of automated synthesis with data analysis and machine learning could further accelerate the exploration of the chemical space around this promising molecule.

Q & A

Basic Question: What methodologies are employed for the synthesis of 2-(2-Methylidenebutylidene)-1,3-dithiane, and how can reaction conditions be optimized for high yield?

The synthesis of 1,3-dithiane derivatives often involves lithiation followed by electrophilic quenching. For example, 2-trimethylsilyl-1,3-dithiane is synthesized by reacting 1,3-dithiane with lithium reagents (e.g., LDA) and TMSCl . For this compound, analogous methods may apply, with modifications in electrophiles (e.g., substituted alkenes). Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance lithiation efficiency.

- Temperature control : Low temperatures (−78°C) prevent side reactions.

- Stoichiometry : Excess electrophile (1.2–1.5 equiv) ensures complete quenching.

Yield improvements are achieved via iterative solvent screening (e.g., CH₂Cl₂ vs. hexane) and real-time monitoring by TLC/GC-MS .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing the molecular structure of this compound?

- X-ray crystallography : Resolves chair conformations of the 1,3-dithiane ring and substituent orientations. For example, 2-(3-bromophenyl)-1,3-dithiane exhibits an 86.38° dihedral angle between the dithiane and aryl ring, confirmed by C–H⋯π interactions .

- NMR : ¹³C-labeled 1,3-dithiane derivatives enable tracking of formaldehyde anion equivalents in synthetic pathways .

- DFT calculations : Validate experimental geometries (e.g., axial vs. equatorial S-I₂ adducts in 1,3-dithiane derivatives) by comparing computed and observed bond lengths/angles .

Advanced Question: How do reaction solvents influence axial vs. equatorial isomer formation in 1,3-dithiane derivatives, and what thermodynamic insights can DFT provide?

In S-diiodo-1,3-dithiane adducts, solvent polarity dictates isomer distribution:

- Nonpolar solvents (hexane) : Favor axial isomers due to reduced steric hindrance.

- Polar solvents (CHCl₃) : Stabilize equatorial isomers via dipole-dipole interactions.

DFT studies (B3LYP/6-31G**) reveal axial isomers are thermodynamically less stable (ΔG ≈ +2.3 kcal/mol) but kinetically accessible under low-temperature conditions . Researchers should combine solvent screening with computational modeling to predict isomer ratios.

Advanced Question: What strategies enable the synthesis of ¹³C-labeled 1,3-dithiane derivatives for metabolic or NMR-based studies?

¹³C-labeled 1,3-dithianes are synthesized in two steps:

Isotopic labeling : React [¹³C]-methyl phenyl sulfoxide with thiourea to form 1,3-[2-¹³C]-dithiane.

Deuterium incorporation : Use [¹³C,²H₃]-methyl sulfoxide for dual-labeled derivatives.

This method preserves >95% isotopic purity, confirmed by mass spectrometry and ¹³C NMR . Applications include tracing formaldehyde equivalents in biomimetic reactions.

Data Contradiction Analysis: How can discrepancies between DFT-predicted and experimental thermodynamic data for dithiane adducts be resolved?

Discrepancies often arise from solvent effects or incomplete basis sets in DFT. For S-I₂ adducts:

- Experimental ΔH : Measured via van’t Hoff plots (e.g., −8.2 kcal/mol for equatorial isomer in CHCl₃).

- DFT ΔH : Computed at −7.5 kcal/mol (gas phase).

Resolution involves: - Implicit solvent models : Use SMD solvation terms to refine calculations.

- Experimental validation : Compare with calorimetry data.

Adjusting functional (e.g., ωB97X-D) improves dispersion force accuracy .

Advanced Application: How is this compound utilized in stereoselective α-hydroxyketone synthesis?

The compound serves as a chiral auxiliary in Rubottom oxidation:

Sulfoxide formation : Oxidize 1,3-dithiane to its 1-oxide derivative.

Acylation : React with acyl imidazoles to form 2-acyl-2-alkyl-1,3-dithiane 1-oxide (enantiomeric excess >90%).

Reduction : DIBAL-H selectively reduces the ketone, yielding α-hydroxyketones.

Steric effects dictate stereochemistry: ZnCl₂ addition reverses DIBAL selectivity, enabling access to both enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.